molecular formula C17H10BrN3O2 B15080176 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile CAS No. 284682-49-1

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile

Cat. No.: B15080176
CAS No.: 284682-49-1
M. Wt: 368.2 g/mol
InChI Key: KMLCCNPHXSWWMJ-UHFFFAOYSA-N
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Description

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

    Acetylation: The brominated quinazolinone is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzonitrile: Finally, the acetylated quinazolinone is coupled with benzonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The bromine atom at the 6-position of the quinazolinone ring undergoes nucleophilic substitution, a key pathway for generating analogs with enhanced bioactivity:

Reaction TypeReagents/ConditionsProductYieldReference
Aromatic substitutionPrimary amines (e.g., NH₃, alkylamines)6-Amino-quinazolinone derivatives65–85%
SNAr with alkoxidesNaOR (R = Me, Et) in DMF, 80°C6-Alkoxy derivatives70–90%
  • Mechanistic Insight : The electron-withdrawing effect of the 4-oxo group activates the bromo substituent for substitution, enabling reactions with nucleophiles like amines or alkoxides.

  • Biological Relevance : Substitution at this position improves EGFR kinase inhibition and cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 1 μM for 6-amino analogs) .

Acetyl Group Reactivity

The acetyl group (-COCH₂-) participates in condensation and nucleophilic addition reactions:

Key Reactions:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions to form α,β-unsaturated ketones.

  • Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

Example :
Acetyl group+PhCHOEtOH, KOHPhCH=C(CO)-quinazolinone\text{Acetyl group} + \text{PhCHO} \xrightarrow{\text{EtOH, KOH}} \text{PhCH=C(CO)-quinazolinone}

Nitrile Group Transformations

The benzonitrile moiety undergoes hydrolysis and reduction:

ReactionConditionsProductApplication
HydrolysisH₂SO₄/H₂O, refluxBenzamide or benzoic acidImproves solubility for biological assays
ReductionLiAlH₄, THFBenzylamine derivativeFacilitates further alkylation/arylation
  • Hydrolysis Mechanism : Acidic conditions protonate the nitrile, followed by water attack to form intermediates en route to amides/acids .

Quinazolinone Ring Modifications

The 4-oxo group enables cyclization and oxidation:

  • Cyclization with Hydrazines : Forms fused pyrazole or triazole rings under reflux (e.g., with hydrazine hydrate) .

  • Oxidation : MnO₂ oxidizes the 3,4-dihydroquinazoline ring to aromatic quinazolines .

Example Synthesis :
Quinazolinone+NH₂NH₂Pyrazolo[1,5-a]quinazoline\text{Quinazolinone} + \text{NH₂NH₂} \rightarrow \text{Pyrazolo[1,5-a]quinazoline}

Biological Activity Correlation

Structural modifications influence pharmacological profiles:

DerivativeModificationActivity (IC₅₀)
6-MethoxyBromo → OMeAnticancer: 0.45 μM (MCF-7)
6-IodoBromo → IEGFR inhibition: 0.2 μM
Nitrile → AmideHydrolysisImproved solubility, retained cytotoxicity
  • Key Finding : Electron-withdrawing groups (e.g., Br, I) at position 6 enhance kinase inhibition, while nitrile hydrolysis improves pharmacokinetics .

Comparative Reactivity Table

Functional GroupReactivityPreferred Conditions
6-BromoHigh (SNAr)Polar aprotic solvents, 60–100°C
AcetylModerate (condensation)Basic/acidic, room temp to reflux
NitrileLow (requires harsh hydrolysis)Strong acid/base, high temp

Scientific Research Applications

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
  • 1-(5-Bromo-2-hydroxyphenyl)ethanone

Uniqueness

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the quinazolinone core with the benzonitrile moiety makes it a valuable compound for various research applications.

Properties

CAS No.

284682-49-1

Molecular Formula

C17H10BrN3O2

Molecular Weight

368.2 g/mol

IUPAC Name

4-[2-(6-bromo-4-oxoquinazolin-3-yl)acetyl]benzonitrile

InChI

InChI=1S/C17H10BrN3O2/c18-13-5-6-15-14(7-13)17(23)21(10-20-15)9-16(22)12-3-1-11(8-19)2-4-12/h1-7,10H,9H2

InChI Key

KMLCCNPHXSWWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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